Khayanoside

Description

Contextualization within Natural Products Chemistry and Phytochemistry

Natural products chemistry is a field dedicated to the study of chemical compounds derived from living organisms. wur.nlsquideau-lab.fr This discipline has historically been a cornerstone of drug discovery, providing a vast diversity of chemical structures that have been optimized by nature over millennia. amazon.co.uk Many of these natural products, particularly those from plants, are known as phytochemicals and are the focus of phytochemistry. nih.govacademicjournals.org These compounds are often secondary metabolites, which are not essential for the plant's basic survival but play crucial roles in defense, communication, and adaptation.

Within this context, limonoids represent a significant class of highly oxygenated and structurally complex tetranortriterpenes. chemrxiv.org They are predominantly found in plant families such as Meliaceae and Rutaceae. chemrxiv.org Khayanosides are a specific subgroup of limonoids that have garnered interest in the scientific community. As complex natural products, they serve as compelling subjects for isolation, structure elucidation, and biological activity screening, embodying the core pursuits of modern natural products chemistry and phytochemistry.

Origins and Discovery of Khayanoside and Related Limonoids

Khayanosides and related limonoids are primarily isolated from trees of the Khaya genus, commonly known as African mahogany. ijrpr.comresearchgate.net This genus belongs to the Meliaceae family and is widely distributed across tropical Africa. mdpi.com

Khaya senegalensis (Desr.) A. Juss, the dry zone mahogany, is a prominent source of these compounds. ijrpr.comresearchgate.net It is a well-known medicinal plant in the Savannah regions of Africa and its bark, leaves, and seeds have been extensively studied. ijrpr.comarocjournal.com Phytochemical analyses of K. senegalensis have revealed a rich profile of secondary metabolites, including tannins, flavonoids, saponins, alkaloids, and a significant number of limonoids. nih.govijrpr.com Other species of the Khaya genus, such as K. ivorensis, K. grandifoliola, and K. anthotheca, are also known to produce a variety of limonoids, contributing to the chemical diversity of this compound class. mdpi.comcolab.ws

The study of limonoids from the Meliaceae family has a long history, with research intensifying with the advancement of analytical techniques. chemrxiv.org The isolation of these complex molecules typically involves extraction from plant material (such as stem bark or seeds) followed by extensive chromatographic separation techniques. colab.ws

The first report of a "this compound" dates to studies focused on identifying the chemical constituents of Khaya senegalensis. For instance, research published in 2002 detailed the isolation of new modified limonoids from the stem bark of Egyptian K. senegalensis, which included a limonoid glucoside named this compound. colab.wscapes.gov.br These efforts involved meticulous spectroscopic analysis, including 2D NMR, to establish the intricate structures of these compounds. colab.ws Over the years, numerous other related limonoids, such as khayanolides, have been isolated from Khaya species, each new discovery adding to the complex chemical puzzle of this plant genus. researchgate.netresearchgate.net

Significance of this compound in Biosynthetic and Pharmacological Research

The intricate structures of Khayanosides and other Meliaceae limonoids make them significant subjects in both biosynthetic and pharmacological research. The biosynthesis of limonoids is a complex process that begins with tetracyclic triterpenoids. frontiersin.org These precursors undergo a series of enzymatic reactions, including oxidation and scaffold rearrangements, to form the diverse array of limonoid structures observed in nature. biorxiv.orgresearchgate.net Understanding these pathways is a major focus of research, as it could enable the biotechnological production of these valuable compounds. nih.gov

From a pharmacological perspective, Khayanosides and related limonoids have demonstrated a wide range of biological activities. chemrxiv.org Research has shown their potential as antimalarial, anti-inflammatory, and insecticidal agents. researchgate.netresearchgate.netarocjournal.com The potent antifeedant and insecticidal properties of limonoids from Khaya species against various insect pests have been particularly well-documented. researchgate.netresearchgate.netactajournal.com Furthermore, studies have explored their anti-inflammatory and antimalarial effects, highlighting their potential as lead compounds for drug development. mdpi.comfrontiersin.org

| Compound | Botanical Source | Reported Activity | Reference |

|---|---|---|---|

| This compound | Khaya senegalensis | Insect Antifeedant | colab.wscapes.gov.br |

| Khayanolide A | Khaya senegalensis | Insect Antifeedant | researchgate.net |

| Khayanolide B | Khaya senegalensis | Insect Antifeedant & Growth Inhibitor | researchgate.net |

| Khayanolide D | Khaya senegalensis | Insect Antifeedant | colab.ws |

| Khayanolide E | Khaya senegalensis | Insect Antifeedant | colab.wsresearchgate.net |

| Khayalactol | Khaya senegalensis | Insect Antifeedant | researchgate.net |

Structure

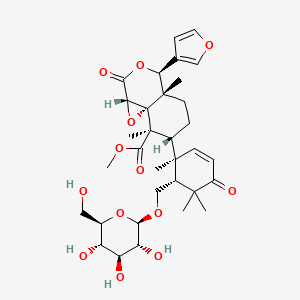

2D Structure

3D Structure

Properties

Molecular Formula |

C33H44O13 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

methyl (1aS,4S,4aS,7R,8R,8aR)-4-(furan-3-yl)-4a,8-dimethyl-2-oxo-7-[(1R,6R)-1,5,5-trimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-4,5,6,7-tetrahydro-1aH-oxireno[2,3-d]isochromene-8-carboxylate |

InChI |

InChI=1S/C33H44O13/c1-29(2)19(15-43-27-23(38)22(37)21(36)17(13-34)44-27)30(3,10-8-20(29)35)18-7-11-31(4)24(16-9-12-42-14-16)45-26(39)25-33(31,46-25)32(18,5)28(40)41-6/h8-10,12,14,17-19,21-25,27,34,36-38H,7,11,13,15H2,1-6H3/t17-,18-,19+,21-,22+,23-,24+,25-,27-,30-,31+,32+,33-/m1/s1 |

InChI Key |

OOWUHRQISTYBRO-RRNCYJSUSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@@]13[C@H](O3)C(=O)O[C@H]2C4=COC=C4)(C)C(=O)OC)[C@]5(C=CC(=O)C([C@@H]5CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C)C |

Canonical SMILES |

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C4C3(C2(C)C(=O)OC)O4)C5=COC=C5)C)COC6C(C(C(C(O6)CO)O)O)O)C |

Synonyms |

khayanoside |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation Methodologies of Khayanoside

Extraction and Fractionation Techniques for Khayanoside Isolation

The initial step in obtaining this compound is its extraction from the plant material, followed by a systematic fractionation to separate it from a complex mixture of other phytochemicals. researchgate.netresearchgate.netcapes.gov.br

The dried and powdered stem bark of Khaya senegalensis is subjected to solvent extraction. researchgate.netcapes.gov.br Reports indicate the use of solvents of increasing polarity, such as diethyl ether and acetone, to effectively draw out a broad spectrum of compounds, including the limonoids. researchgate.netcapes.gov.br

Following extraction, the crude extract undergoes fractionation. A common approach for separating complex mixtures of natural products is liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents. For instance, an aqueous suspension of the extract can be partitioned with solvents like petroleum ether and ethyl acetate (B1210297) to yield fractions with varying polarities. nih.gov

Further separation is often achieved through column chromatography over stationary phases like silica (B1680970) gel. scispace.com This method separates compounds based on their affinity for the stationary phase versus the mobile phase, allowing for the isolation of fractions enriched with specific compounds.

A summary of the extraction and fractionation process is provided in the table below.

| Step | Technique | Solvents/Materials Used | Purpose |

| Extraction | Maceration or Soxhlet Extraction | Diethyl ether, Acetone | To extract a wide range of secondary metabolites, including this compound, from the powdered stem bark of Khaya senegalensis. |

| Initial Fractionation | Liquid-Liquid Partitioning | Petroleum ether, Ethyl acetate, Water | To separate the crude extract into fractions of differing polarity, concentrating this compound in one of the fractions. |

| Further Separation | Open Column Chromatography | Silica gel | To further separate the components within the enriched fraction based on their adsorption properties. |

Advanced Spectroscopic Methods for Structural Elucidation of this compound

Once a purified sample of this compound is obtained, its molecular structure is determined using a suite of advanced spectroscopic techniques. Each method provides unique pieces of information that, when combined, reveal the complete chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. scispace.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment. documentsdelivered.com The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic). documentsdelivered.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, helping to connect different molecular fragments. The Nuclear Overhauser Effect (NOESY) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. nih.gov

| NMR Experiment | Information Obtained for this compound Structure |

| ¹H NMR | Reveals the chemical shifts and multiplicities of all hydrogen atoms, indicating their electronic environment and neighboring protons. |

| ¹³C NMR | Determines the number of unique carbon atoms and their types (e.g., C, CH, CH₂, CH₃, C=O). |

| COSY | Establishes ¹H-¹H spin-spin coupling networks, connecting adjacent protons within molecular fragments. |

| HSQC | Correlates each proton signal with the signal of the carbon atom to which it is directly bonded. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds apart, allowing for the connection of different structural units. |

| NOESY | Identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. |

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass and molecular formula of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its precise molecular weight, which allows for the deduction of its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) techniques can be used to fragment the molecule and analyze the resulting pieces. nih.gov The fragmentation pattern provides valuable clues about the connectivity of different structural units within the this compound molecule, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, IR spectroscopy would be used to identify the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (likely in esters or lactones, which are common in limonoids), and carbon-carbon double bonds (C=C). nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. nih.gov The presence of chromophores, such as conjugated double bonds or carbonyl groups, in the this compound structure would result in characteristic absorption maxima in the UV-Vis spectrum. nih.gov

| Spectroscopic Technique | Information Provided for this compound |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) linkages. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detects the presence of chromophores, such as conjugated systems, which absorb light in the UV-Vis region. |

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Chromatographic Techniques for this compound Purification and Analysis

Chromatography is an indispensable tool for both the purification and analysis of this compound. scilit.com Various chromatographic techniques are employed throughout the isolation process to separate the target compound from a complex mixture. scilit.com

Thin-Layer Chromatography (TLC) is often used as a rapid and simple method to monitor the progress of the extraction and fractionation, as well as to determine the appropriate solvent systems for column chromatography. scilit.com

Column Chromatography , typically using silica gel as the stationary phase, is a fundamental technique for the preparative separation of the components in the crude extract. researchgate.net Fractions are collected and analyzed by TLC to identify those containing this compound.

Droplet Counter-Current Chromatography (DCCC) has been reported as an effective technique for the separation of limonoids from Khaya senegalensis. nih.gov DCCC is a form of liquid-liquid partition chromatography that is particularly useful for separating polar compounds without the use of a solid support, which can sometimes cause degradation of the sample.

High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase mode, is a high-resolution technique used for the final purification of this compound. phcogj.com Preparative HPLC can yield highly pure samples of the compound, which are then used for spectroscopic analysis and biological assays. Analytical HPLC is used to assess the purity of the isolated compound.

| Chromatographic Technique | Role in this compound Isolation and Analysis |

| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis of fractions and optimization of solvent systems for column chromatography. |

| Column Chromatography | Preparative separation of the crude extract into fractions based on polarity. |

| Droplet Counter-Current Chromatography (DCCC) | Liquid-liquid separation for the purification of polar compounds like this compound. |

| High-Performance Liquid Chromatography (HPLC) | Final purification of this compound to a high degree of purity (preparative HPLC) and assessment of purity (analytical HPLC). |

High-Performance Liquid Chromatography (HPLC)

While High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of various phytochemicals, specific, detailed protocols for the analysis of this compound are not extensively documented in publicly available research. However, the general principles of HPLC can be applied to the analysis of limonoids like this compound.

Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating compounds of moderate polarity. nih.govresearchgate.net For a compound like this compound, a gradient elution system with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would likely be employed to achieve adequate separation from other co-occurring limonoids. rsc.org Detection is typically carried out using a UV detector, as many limonoids possess chromophores that absorb in the UV range. nih.gov The development of a specific HPLC method for this compound would require optimization of several parameters, as outlined in the table below.

Table 1: General Parameters for HPLC Method Development for this compound

| Parameter | Description | Typical Conditions for Limonoid Analysis |

| Stationary Phase (Column) | The solid support inside the column that interacts with the analytes. | C18 (ODS), C8 |

| Mobile Phase | The solvent system that carries the sample through the column. | A mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol). |

| Elution Mode | The method of changing the mobile phase composition during the analysis. | Gradient elution is often preferred for complex mixtures to improve resolution and reduce analysis time. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. |

| Detection Wavelength | The specific wavelength of UV light used to detect the compound. | Dependent on the UV absorbance maxima of this compound. |

| Column Temperature | The temperature of the column during the analysis. | Often maintained at a constant temperature (e.g., 25-40 °C) for reproducibility. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the high molecular weight and low volatility of glycosidic limonoids like this compound, direct analysis by GC is generally not feasible. These compounds are prone to decomposition at the high temperatures required for vaporization in the GC inlet. mdpi.com

To analyze such non-volatile compounds by GC, a derivatization step is typically necessary. mdpi.com This process involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

A hypothetical GC-MS analysis of a derivatized this compound would involve the following general steps:

Derivatization: Reaction of the isolated this compound with a silylating agent (e.g., BSTFA, TMCS) to produce a volatile derivative.

Injection: Introduction of the derivatized sample into the GC inlet.

Separation: The volatile derivative is separated from other components on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Detection: The separated components are detected, often by a mass spectrometer (MS), which provides both quantitative data and structural information based on the fragmentation pattern. nih.govsaspublishers.com

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Description | Potential Conditions |

| Derivatizing Agent | Chemical used to increase the volatility of the analyte. | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) |

| Column Type | The type of capillary column used for separation. | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium or Hydrogen |

| Inlet Temperature | The temperature at which the sample is vaporized. | Typically 250-300 °C |

| Oven Temperature Program | The temperature gradient applied to the column during the analysis. | A ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to elute compounds with different boiling points. |

| Detector | The device used to detect the separated components. | Mass Spectrometer (MS) |

| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) |

It is important to note that no specific GC methods for the analysis of this compound have been found in the reviewed literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the separation and qualitative analysis of plant extracts. acs.org In the context of the isolation of this compound and other limonoids from Khaya senegalensis, TLC plays a crucial role in monitoring the fractionation of extracts obtained from column chromatography. clockss.orgmdpi.com

Researchers typically use pre-coated silica gel GF254 plates for TLC analysis. acs.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (a solvent system). The choice of the solvent system is critical for achieving good separation. For limonoids, various mixtures of non-polar and polar solvents are employed.

After developing the TLC plate, the separated compounds are visualized. If the compounds are fluorescent, they can be seen under UV light (typically at 254 nm or 366 nm). Otherwise, a staining reagent is used to make the spots visible. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize the separated compounds.

Table 3: General TLC Parameters for the Analysis of Limonoids from Khaya senegalensis

| Parameter | Description | Typical Conditions |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel GF254 |

| Mobile Phase (Solvent System) | The solvent or mixture of solvents that moves up the plate. | Mixtures of hexane, ethyl acetate, chloroform, and methanol in varying ratios. |

| Sample Application | The method of applying the sample to the TLC plate. | Spotting using a capillary tube. |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed chamber saturated with the mobile phase vapor. |

| Visualization | The method used to see the separated spots. | UV light (254 nm and/or 366 nm), or spraying with a staining reagent (e.g., vanillin-sulfuric acid) followed by heating. |

By comparing the Rf values of the spots from the column chromatography fractions with that of a known standard (if available), researchers can identify the fractions containing the compound of interest. clockss.org

Biosynthetic Pathways and Genetic Regulation of Khayanoside

Proposed Biosynthetic Route of Khayanoside within its Natural Producers

The biosynthesis of this compound is a multi-step process that begins with common precursors and proceeds through a series of metabolic intermediates, orchestrated by specific enzymes. nih.govnih.gov

Precursor Identification and Metabolic Intermediates

Limonoids, the class of compounds to which this compound belongs, are modified tetranortriterpenoids derived from the 30-carbon precursor, squalene (B77637). nih.gov The biosynthesis is believed to follow the well-established isoprenoid pathway, where isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) serve as the fundamental five-carbon building blocks. nih.govnih.gov These precursors are themselves synthesized via the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

The initial triterpene scaffold is formed and then undergoes a series of oxidative modifications, including ring cleavage, which is a hallmark of seco-limonoids. researchgate.net While the precise, step-by-step sequence of all intermediates leading to this compound is not fully elucidated, the general pathway involves the formation of a tetracyclic triterpene intermediate, which is then subjected to extensive oxidative modifications and rearrangements. nih.gov Key intermediates likely include various gedunin (B191287) and mexicanolide-type limonoids before the characteristic B,D-ring seco structure of this compound is formed. researchgate.netcolab.ws

Enzymatic Steps and Catalytic Mechanisms

The conversion of the initial triterpene precursor into the complex structure of this compound involves a variety of enzymatic reactions. These transformations are catalyzed by a suite of enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) and short-chain dehydrogenase/reductase (SDR) families.

The process begins with the cyclization of squalene to form the initial triterpenoid (B12794562) skeleton. nih.gov This is followed by a series of oxidative reactions, including epoxidation, hydroxylation, and Baeyer-Villiger-type oxidations, which are characteristic of limonoid biosynthesis and are typically catalyzed by CYP450s. biorxiv.org The cleavage of the B and D rings is a critical step that defines this compound as a seco-limonoid and is also presumed to be an enzyme-catalyzed oxidative process. researchgate.net

The final steps in the biosynthesis likely involve glycosylation, where a sugar moiety is attached to the limonoid aglycone, a reaction catalyzed by a glycosyltransferase. This is supported by the structure of this compound, which is a glycoside. researchgate.net

Molecular Genetics of this compound Biosynthesis

The production of this compound is under tight genetic control, with specific genes encoding the biosynthetic enzymes and regulatory factors orchestrating the expression of these genes. nih.govwikipedia.org

Identification of Genes Encoding Biosynthetic Enzymes

While the specific genes for the entire this compound biosynthetic pathway have not been fully characterized, insights can be drawn from studies on the biosynthesis of other terpenoids and limonoids. ecoevorxiv.orgnih.gov The genes encoding the enzymes responsible for the early steps of the isoprenoid pathway, such as those for IPP and DMAPP synthesis, are well-conserved across the plant kingdom. nih.gov

The identification of genes for the later, more specific steps in this compound biosynthesis, such as the oxidative and ring-cleavage enzymes, requires targeted approaches like transcriptomic analysis of Khaya senegalensis tissues where this compound accumulates. escholarship.org It is hypothesized that gene clusters, which are common in the biosynthesis of secondary metabolites, may contain the genes for the various enzymes in the this compound pathway. plos.org These clusters would likely include genes for cytochrome P450s, dehydrogenases, and glycosyltransferases. nih.govnih.gov

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Terpene Synthase | Cyclization of the initial triterpene precursor |

| Cytochrome P450s | Oxidative modifications, including ring cleavage |

| Dehydrogenases | Oxidation/reduction reactions of intermediates |

| Glycosyltransferases | Attachment of the sugar moiety to form the final glycoside |

Transcriptional Regulation and Pathway Engineering Strategies

The biosynthesis of secondary metabolites like this compound is often regulated at the transcriptional level by transcription factors (TFs). nih.govmdpi.com These TFs, belonging to families such as MYB, bHLH, and WRKY, can control the expression of multiple genes within a biosynthetic pathway in response to developmental cues and environmental stresses. researchgate.netfrontiersin.org For instance, the expression of genes involved in terpenoid biosynthesis has been shown to be regulated by various TFs, which in turn can be influenced by phytohormones. nih.gov

Understanding the transcriptional regulation of the this compound pathway opens up possibilities for pathway engineering. nih.gov Strategies could include:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway could lead to higher yields of this compound. mdpi.com

Manipulation of regulatory genes: Overexpressing or knocking out specific transcription factors could be used to upregulate or downregulate the entire pathway. frontiersin.org

Metabolic engineering in heterologous hosts: Introducing the this compound biosynthetic genes into a microbial host like Escherichia coli or yeast could provide a scalable and controllable production platform. frontiersin.org

These engineering strategies rely on a thorough understanding of the genes and regulatory networks involved in this compound biosynthesis. ecoevorxiv.orgmdpi.com

Chemoenzymatic Synthesis Approaches for this compound Analogues

The complexity of this compound's structure makes its total chemical synthesis challenging. Chemoenzymatic synthesis, which combines chemical steps with enzymatic transformations, offers a powerful alternative for producing this compound and its analogues. worktribe.comnih.govbeilstein-journals.org

This approach can leverage the high selectivity of enzymes to perform difficult chemical transformations, such as specific hydroxylations or glycosylations. nih.govdnascript.com For example, a synthetic precursor molecule, similar in structure to a late-stage intermediate in the natural biosynthetic pathway, could be fed to a system containing the specific enzyme (e.g., a glycosyltransferase) responsible for the final step of this compound synthesis. rsc.org This would allow for the efficient production of the final compound or related analogues with modified structures. nih.gov The development of such chemoenzymatic routes depends on the identification and characterization of the key enzymes from the this compound biosynthetic pathway. worktribe.comnih.gov

Preclinical Pharmacological Investigations of Khayanoside

In Vitro Cellular and Molecular Mechanisms of Action

Mechanisms of Anti-Inflammatory Activities of Khayanoside

This compound has demonstrated the ability to modulate key inflammatory mediators, including cytokines and chemokines. Cytokines are small proteins crucial for cell signaling, and their overproduction can lead to inflammation. thermofisher.com Chemokines, a type of cytokine, are responsible for guiding the movement of immune cells to sites of infection or inflammation. thermofisher.comnews-medical.net

Research has shown that certain compounds can exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. nih.govmdpi.com For instance, some agents can suppress the production of tumor necrosis factor-alpha (TNF-α) and various interleukins (IL) such as IL-1β and IL-6. nih.gov This modulation of cytokine expression is a key mechanism in controlling inflammatory responses. physio-pedia.com The cholinergic anti-inflammatory pathway, for example, involves the release of acetylcholine, which inhibits the production of inflammatory cytokines like TNF-α, IL-1, and IL-6 by macrophages. mdpi.com

Furthermore, the regulation of chemokines is vital in managing inflammation. frontiersin.org Chemokines direct the migration of leukocytes, and their modulation can impact the inflammatory cascade. news-medical.net Studies on various natural compounds have highlighted their ability to interfere with these signaling molecules, thereby reducing the inflammatory response.

A significant aspect of this compound's anti-inflammatory action lies in its ability to inhibit critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a primary regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies. mdpi.comfrontiersin.org

Studies on other compounds have shown that inhibiting the NF-κB signaling cascade can lead to a reduction in the production of pro-inflammatory mediators. nih.gov This inhibition can occur through various mechanisms, including preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. mdpi.com The MAPK signaling pathway is also implicated in inflammatory processes, and its modulation can influence the expression of inflammatory genes. plos.org Research indicates that inhibition of both NF-κB and MAPK pathways can effectively suppress inflammatory responses in macrophage-like cells. nih.gov Some therapeutic agents have been found to inhibit NF-κB and Erk/MAPK pathways while activating the JNK pathway, contributing to their anti-inflammatory and apoptotic effects. plos.orgnih.gov

Anticancer Potential and Associated Molecular Pathways of this compound

This compound has shown potential in cancer treatment through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. mdpi.com Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. touchoncology.com

The anticancer activity of certain compounds involves the modulation of proteins that regulate apoptosis, such as the Bcl-2 family of proteins. touchoncology.com For instance, some agents can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio can trigger the apoptotic cascade. researchgate.net The activation of caspases, a family of proteases that execute apoptosis, is another crucial step that can be initiated by therapeutic compounds. nih.govnih.gov

In addition to inducing apoptosis, modulating the cell cycle is another mechanism by which anticancer agents can inhibit tumor growth. tjnpr.org Some compounds can cause cell cycle arrest at specific phases, such as the G1 or G2/M phase, preventing cancer cells from proliferating. mdpi.comtjnpr.org This can be achieved by regulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. researchgate.nettjnpr.org For example, a decrease in Cyclin D1 and Cyclin E has been linked to the inhibition of cell proliferation. tjnpr.org

This compound has demonstrated anti-proliferative effects against various cancer cell lines. mdpi.com The ability to inhibit the proliferation of cancer cells is a cornerstone of anticancer therapy. plos.org

Numerous studies have reported the anti-proliferative activity of natural compounds against different types of cancer cells. mdpi.comnih.govnih.gov These effects are often dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth. researchgate.netplos.org The anti-proliferative mechanism can involve the induction of apoptosis and cell cycle arrest, as previously discussed. nih.govfrontiersin.org Research has shown that certain phytochemicals can significantly reduce the proliferation of leukemia/lymphoma cells and colon cancer cells, for example. mdpi.comresearchgate.netplos.org The selective action of some of these compounds, where they inhibit the growth of cancer cells with minimal effect on normal, non-cancerous cells, is a particularly promising area of research. plos.org

Molecular Target Engagement in Cancer Pathways

Cancer is a complex disease characterized by uncontrolled cell proliferation and survival, often driven by aberrations in key signaling pathways. nih.govund.edu Targeted cancer therapies aim to interfere with specific molecules, such as enzymes and signaling proteins, that are essential for tumor growth and progression. researchgate.net In the context of this compound, preclinical bioinformatic analyses have identified potential molecular targets, suggesting a role in anticancer pathways.

Bioinformatic approaches have shown that specific khayanosides, namely this compound A and this compound C, are predicted to interact with multiple isoforms of metalloproteinases. researchgate.netnih.gov Metalloproteinases, particularly matrix metalloproteinases (MMPs), are a family of zinc-dependent endopeptidases. In healthy tissues, they are involved in remodeling the extracellular matrix (ECM). However, in cancer, their expression is often dysregulated. Overexpression of certain MMPs can degrade the ECM, which is a critical step in tumor invasion, metastasis, and angiogenesis—the formation of new blood vessels to supply the tumor. und.edubennington.edu Therefore, the predicted interaction between khayanosides and metalloproteinases suggests a potential mechanism for interfering with cancer progression.

**Table 1: Predicted Molecular Targets of Selected Limonoids from *Khaya senegalensis***

| Compound | Predicted Molecular Target | Potential Significance in Cancer |

|---|---|---|

| This compound A | Metalloproteinase Isoforms | Inhibition may interfere with tumor invasion and metastasis. |

| This compound C | Metalloproteinase Isoforms | Inhibition may interfere with tumor invasion and metastasis. |

| Humilin B | Opioid Receptors | Not directly implicated as a primary cancer pathway target. |

| Khayanone | Opioid Receptors | Not directly implicated as a primary cancer pathway target. |

Data derived from bioinformatic analysis. researchgate.netnih.gov

Antioxidant Properties and Redox Regulation by this compound

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants, is a key factor in the development of numerous chronic conditions. wikipathways.orgoatext.com The body possesses a sophisticated defense system of endogenous antioxidants to counteract oxidative damage. wikipathways.org Phytochemicals, including limonoids like this compound, are of significant interest for their potential to modulate this balance. Extracts from Khaya senegalensis, the natural source of this compound, have demonstrated significant antioxidant activities in various preclinical models. archivesofmedicalscience.comnih.gov

Reactive oxygen species are highly reactive molecules and free radicals generated during normal metabolic processes. wikipathways.org When produced in excess, they can damage vital cellular components like DNA, proteins, and lipids. oatext.com The ability of a compound to directly neutralize these species is a key measure of its antioxidant potential.

Extracts of Khaya senegalensis stem bark have been shown to be potent scavengers of free radicals. nih.govresearchgate.net In laboratory studies, both aqueous and ethanolic extracts demonstrated a significant ability to scavenge 1,1-diphenyl-2-picryl-hydrazyl (DPPH), a stable free radical commonly used to assess antioxidant activity. researchgate.net This scavenging activity indicates that compounds within the extract, which include khayanosides, can directly donate an electron or hydrogen atom to neutralize free radicals, thus terminating the damaging oxidative chain reactions. researchgate.net Further studies have reported that ethanolic extracts of the stem bark possess free radical scavenging properties and can inhibit lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cell damage. researchgate.netnih.gov

Table 2: Investigated Antioxidant Activities of Khaya senegalensis Extracts

| Assay Type | Extract Source | Observed Activity | Reference(s) |

|---|---|---|---|

| DPPH Radical Scavenging | Stem Bark (Aqueous & Ethanolic) | Significant free radical scavenging. | researchgate.net |

| Lipid Peroxidation Inhibition | Stem Bark (Ethanolic Fractions) | Presented the best activity (70.30 ± 0.40% at 100 µg/ml). | researchgate.net |

These studies were performed on crude extracts and fractions, which contain a mixture of compounds including khayanosides.

Beyond direct scavenging, a crucial antioxidant strategy involves bolstering the body's own defense mechanisms. researchgate.net This endogenous system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). wikipathways.orgnih.gov These enzymes work in a coordinated fashion to detoxify ROS; for instance, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPX. wikipathways.orgcolab.ws

The master regulator of this enzymatic antioxidant response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). archivesofmedicalscience.comnih.gov Under conditions of stress, Nrf2 translocates to the cell nucleus and binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of genes for numerous antioxidant and cytoprotective enzymes. archivesofmedicalscience.comwikipedia.org Activation of the Nrf2 pathway is a key mechanism by which phytochemicals can confer protection against oxidative stress. und.edu

While extracts of Khaya senegalensis are confirmed direct ROS scavengers, current scientific literature has not yet specifically demonstrated that this compound or its related compounds upregulate the Nrf2 pathway or increase the activity of endogenous enzymes like catalase, SOD, or glutathione peroxidase.

Investigational Neuroprotective Activities of this compound

Neuroprotection refers to strategies that preserve neuronal structure and function. It is a critical area of investigation for combating neurodegenerative diseases and brain injury, where processes like glutamate-induced excitotoxicity and oxidative stress lead to neuronal death. nih.govmdpi.com Limonoids isolated from the genus Khaya have shown notable neuroprotective potential in preclinical studies. nih.govmdpi.com

Neurotoxicity is the damage or death of nerve cells caused by exposure to toxic substances, including an excess of natural neurotransmitters like glutamate. nih.govfrontiersin.org Glutamate-induced injury is a common experimental model for studying neuroprotection.

Research on limonoids from the seeds of Khaya senegalensis has identified compounds with significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cerebellar granule neuronal cells. nih.gov While some specific limonoids like khasenegasin G and seneganolide (B1153071) A were highlighted, the broader study pointed to the potential of various limonoid structures from this source in protecting neurons. nih.gov This suggests that compounds from K. senegalensis, the class to which this compound belongs, can interfere with the pathological processes initiated by excessive glutamate, thereby reducing neuronal cell death. nih.gov

Antihyperglycemic Mechanisms of this compound

The therapeutic potential of compounds derived from Khaya senegalensis for managing high blood sugar has been a subject of scientific interest, stemming from its use in traditional medicine. researchgate.net While extracts of the plant have demonstrated antihyperglycemic effects, research into the specific mechanisms of its constituent compounds, such as this compound, is still emerging. researchgate.net Preclinical investigations have begun to explore how these compounds might exert their effects, primarily focusing on the modulation of key enzymes in glucose metabolism and effects on cellular glucose uptake.

Modulation of Glucose Metabolism Enzymes

A primary strategy in managing hyperglycemia is to control the rate of carbohydrate digestion and glucose absorption, a process heavily reliant on enzymes like α-amylase and α-glucosidase. scielo.brwikipedia.org These enzymes, located in the small intestine, break down complex carbohydrates into absorbable monosaccharides. scielo.br The inhibition of these enzymes can slow down carbohydrate digestion, leading to a more gradual rise in post-meal blood glucose levels. mdpi.com

While direct enzymatic studies on isolated this compound are limited, research on extracts from Khaya senegalensis, the natural source of this compound, provides preliminary insights. Studies have shown that extracts from the plant exhibit moderate inhibitory activity against α-amylase. colab.ws Furthermore, computational studies using bioinformatics have predicted that specific forms of this compound, namely this compound A and C, are capable of interacting with multiple isoforms of metalloproteinases, which are also considered targets in managing chronic inflammatory conditions often associated with diabetes. researchgate.netcolab.ws

The general mechanism for many natural inhibitors, such as flavonoids, involves forming non-covalent complexes with α-glucosidase, which induces structural changes in the enzyme and blocks its active site. mdpi.com For instance, studies on other plant-derived compounds have shown that molecules like quercetin (B1663063) and gallic acid can significantly inhibit α-glucosidase activity, with binding interactions at key catalytic residues of the enzyme. jppres.com Although these specific interactions have not yet been confirmed for this compound through wet-lab studies, the activity of the parent extract suggests this may be a plausible area for future investigation.

Cellular Glucose Uptake Effects

Beyond controlling glucose absorption, another critical aspect of glycemic control is enhancing the uptake of glucose from the bloodstream into peripheral tissues, particularly skeletal muscle. nih.gov This process is primarily mediated by glucose transporter proteins (GLUTs), with GLUT4 being the most significant insulin-regulated transporter in muscle and adipose tissue. mdpi.com Following insulin (B600854) stimulation, GLUT4 translocates from intracellular vesicles to the cell surface, facilitating glucose entry into the cell. nih.gov

Research into the specific effects of this compound on cellular glucose uptake is not yet available in the reviewed scientific literature. However, studies on the aqueous stem bark extract of Khaya senegalensis have shown effectiveness in managing type-2 diabetes, with evidence pointing towards an improvement in glucose utilization by skeletal muscles and enhancement of insulin signaling molecules. researchgate.net This suggests that one or more bioactive compounds within the extract may promote glucose uptake.

General mechanisms by which natural compounds can influence this process include the activation of signaling pathways like the PI3K/Akt pathway, which is crucial for insulin-stimulated GLUT4 translocation. mdpi.comnih.gov Some compounds can also influence glucose uptake independent of insulin, for example, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. frontiersin.org Given that intracellular calcium levels also play a role in regulating glucose metabolism and GLUT4 translocation, this represents another potential pathway that could be influenced by bioactive compounds. elifesciences.org Future studies are needed to determine if this compound specifically engages any of these mechanisms to affect cellular glucose uptake.

Antimicrobial and Antiparasitic Effects of this compound

Limonoids, a class of compounds to which this compound belongs, are known for a wide range of biological activities, including potent antimicrobial and antiparasitic effects. researchgate.net Extracts from Khaya senegalensis have been traditionally used to treat various infections, prompting scientific investigation into the efficacy and mechanisms of its isolated constituents. researchgate.netcolab.ws

Antibacterial Mechanisms

Extracts of Khaya senegalensis have demonstrated activity against a range of pathogenic bacteria. researchgate.net The mechanisms by which plant-derived secondary metabolites exert antibacterial effects are diverse. Common modes of action include the disruption of the bacterial cell membrane's integrity, leading to leakage of essential intracellular components; inhibition of cell wall synthesis; interference with protein and nucleic acid synthesis; and the inhibition of key metabolic pathways. nih.govfrontiersin.orgnih.gov

For saponins, a broader class of phytochemicals that includes glycosides like this compound, a primary proposed mechanism is their interaction with the cell membrane. mdpi.com This interaction can alter membrane permeability and disrupt its structure, ultimately leading to cell death. While extracts from Khaya senegalensis are known to be active, specific studies detailing the antibacterial mechanism of purified this compound are not prevalent in the existing literature. Further research is required to elucidate how this compound specifically interacts with bacterial cells and to identify its precise molecular targets.

Antifungal Mechanisms

Several limonoids isolated from the Khaya genus have been evaluated for their antifungal properties. A common target for these investigations is Botrytis cinerea, a plant pathogenic fungus that causes grey mold disease. researchgate.netfrontiersin.org The primary mechanisms of antifungal drugs often involve either the inhibition of ergosterol (B1671047) synthesis, which is a critical component of the fungal cell membrane, or the disruption of cell wall synthesis by targeting enzymes like β-1,3 glucan synthase. researchgate.net

While this compound itself was first isolated as an insect antifeedant, related limonoids from Khaya species have been tested for antifungal activity. colab.ws For example, compounds such as Methyl angolensate and 1,3,7-trideacetylkhivorin, isolated from Khaya ivorensis, have shown significant inhibition of mycelial growth in Botrytis cinerea. researchgate.net Specific data on the antifungal efficacy of this compound against this or other fungi are not detailed in the reviewed literature, but the activity of related compounds suggests this is a promising area for study.

Table 1: Antifungal Activity of Limonoids from Khaya ivorensis against Botrytis cinerea

| Compound | Mycelial Growth Inhibition (%) at 1000 mg/L | Mycelial Growth Inhibition (%) at 1500 mg/L |

|---|---|---|

| Methyl angolensate | 62.8 | 73.3 |

| 1,3,7-trideacetylkhivorin | 64.0 | 68.6 |

Data sourced from a study on limonoids from Khaya ivorensis. researchgate.net

Antimalarial and Antihelminthic Investigations

Parasitic diseases, including malaria and helminth infections, are significant global health issues. Traditional medicine has long used plants from the Khaya genus to treat such ailments, particularly malaria. medcraveonline.com

Antimalarial Investigations The urgent need for new antimalarial drugs has driven research into plant-derived compounds. The antiplasmodial activity of a substance is typically determined in vitro by its ability to inhibit the growth of the malaria parasite, Plasmodium falciparum, with the 50% inhibitory concentration (IC50) being a key measure of potency. nih.gov

Table 2: In Vitro Antiplasmodial Activity of Khaya grandifoliola Stem Bark Extracts

| Extract Type | Strain | IC50 (µg/mL) |

|---|---|---|

| Ethanol (B145695) Extract | P. falciparum 3D7 | 28.03 ± 1.90 |

| Ethanol Extract | P. falciparum Dd2 | 31.19 ± 4.06 |

| Aqueous Extract | P. falciparum 3D7 | 53.06 |

| Aqueous Extract | P. falciparum Dd2 | 54.27 ± 2.41 |

Data represents the 50% inhibitory concentration of the extracts against parasite growth. malariaworld.org

Antihelminthic Investigations Helminth infections in livestock and humans cause significant morbidity and economic losses. researchgate.net The rise of anthelmintic resistance necessitates the search for new therapeutic agents from natural sources. mdpi.comnih.gov In vitro assays, such as the egg hatch assay and larval motility tests, are commonly used to screen for anthelmintic activity. researchgate.netglobalresearchonline.net

Extracts from Khaya senegalensis have been evaluated for their efficacy against gastrointestinal nematodes. researchgate.net In vitro studies using both aqueous and ethanolic extracts demonstrated a dose-dependent effect on the larvae of strongyles, indicating the presence of active anthelmintic compounds. colab.ws While these findings confirm the traditional use of the plant, the specific role and potency of this compound as an individual agent have not been isolated in these studies. The mechanism of action for plant-based anthelmintics can involve paralysis of the worm through interaction with its neuromuscular system or interference with its metabolic processes. jyoungpharm.org

Structure Activity Relationship Sar Studies of Khayanoside and Its Derivatives

Identification of Key Structural Moieties for Biological Activity

The biological activity of limonoids, including Khayanoside, is intricately linked to their complex chemical structures. nih.gov Minor alterations to the core structure can lead to significant changes in biological effects. nih.gov Research into the antifeedant properties of various B,D-secolimonoids from Khaya senegalensis has provided some initial insights into the SAR of this class of compounds.

One study comparing the antifeedant activity of several related compounds revealed that the presence of a hydroxyl group at the C-6 position in angolensates, which are structurally related to this compound, led to a decrease in antifeedant activity. researchgate.net This suggests that the nature of substitution at this position is a critical determinant of this specific biological function.

Furthermore, comparative studies have shown that this compound exhibits weaker antifeedant activity against Spodoptera littoralis than methyl 6-acetoxyangolensate and methyl 6-hydroxyangolensate. mdpi.comnih.gov This observation points towards the importance of the substituent at C-6, with an acetoxy or hydroxyl group potentially enhancing activity compared to the glycosidic moiety present in this compound at a related position. The antifeedant activity of these compounds has also been noted to be dose-dependent, indicating a direct relationship between the concentration of the compound and its biological effect. researchgate.netresearchgate.net

The furan (B31954) ring is a common feature in many biologically active limonoids and is generally considered important for their activity. While specific studies on this compound are limited, the broader literature on limonoids suggests that this moiety is likely a key contributor to its biological profile. nih.gov

Rational Design of this compound Analogs and Derivatives

The rational design of analogs is a key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. mdpi.comnih.gov This process involves making targeted chemical modifications based on an understanding of the SAR.

While specific examples of the rational design and synthesis of this compound analogs are not extensively reported in the current literature, the principles of this approach are well-established. mdpi.comnih.govmdpi.comshd-pub.org.rsrsc.org Based on the preliminary SAR data, future design strategies for this compound analogs could focus on modifications of the glycoside moiety, as this appears to influence its antifeedant activity. The synthesis of derivatives with different sugar units or complete removal and replacement of the sugar with other functional groups could yield compounds with altered biological activities.

Moreover, exploration of the substituents on the main limonoid skeleton, guided by the insights from related compounds like the angolensates, would be a logical step. For instance, creating a library of derivatives with varied substituents at positions equivalent to C-6 could elucidate the optimal functionality for desired biological effects. mdpi.comnih.govmdpi.comshd-pub.org.rsrsc.org

Computational Chemistry Approaches in this compound SAR

Computational chemistry offers powerful tools to investigate and predict the biological activities of molecules, thereby guiding the rational design of new compounds. nih.govrsc.orgnih.gov These methods can provide insights into the molecular interactions between a compound and its biological target.

A significant finding from a bioinformatics analysis is the predicted interaction of this compound A and this compound C with multiple isoforms of metalloproteinases. x-mol.netresearchgate.net This suggests that these enzymes could be potential targets for the biological effects of these specific Khayanosides. Metalloproteinases are a family of enzymes involved in various physiological and pathological processes, making them interesting targets for drug development. nih.govnih.govplos.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govplos.org It can provide valuable information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and its target protein. nih.gov For this compound, molecular docking studies could be employed to model the interaction with different isoforms of metalloproteinases to understand the structural basis of the predicted binding. x-mol.netresearchgate.net Such studies would help identify the key amino acid residues in the protein's binding pocket that interact with specific functional groups on the this compound molecule.

Molecular dynamics (MD) simulations can further refine the results from molecular docking. mdpi.com MD simulates the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. mdpi.com This can help assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov Although specific molecular docking and MD simulation studies for this compound are not yet widely published, these methods hold great promise for elucidating its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. shd-pub.org.rs A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. shd-pub.org.rs

To develop a QSAR model for this compound and its derivatives, a dataset of structurally related compounds with their corresponding measured biological activities would be required. While comprehensive QSAR studies on this compound are currently lacking in the literature, the general methodology is well-documented for other classes of compounds. shd-pub.org.rs Future work in this area would involve synthesizing a library of this compound analogs and evaluating their biological activities. The resulting data could then be used to build a robust QSAR model, which would be an invaluable tool for the future design of novel and more effective this compound-based therapeutic agents.

Synthetic and Semisynthetic Approaches to Khayanoside and Its Analogs

Total Synthesis Strategies for Khayanoside

The total synthesis of khayanolide-type limonoids is a formidable challenge due to their highly oxygenated and complex polycyclic scaffolds. beilstein-journals.org These structures, often containing a distinctive octahydro-1H-2,4-methanoindene cage and numerous stereogenic centers, demand innovative and efficient synthetic strategies. beilstein-journals.org The goal of total synthesis is to construct these complex molecules from simple, commercially available starting materials. wikipedia.org

Retrosynthetic analysis is a problem-solving technique used to design a synthetic pathway by working backward from the target molecule. icj-e.orgnumberanalytics.com The process involves deconstructing the complex target into simpler precursor molecules through a series of logical "disconnections" until readily available starting materials are reached. icj-e.orgjournalspress.com

In the context of khayanolide-type limonoids like krishnolides A and C, a convergent retrosynthetic strategy has been proposed. beilstein-journals.org This approach envisions the final molecules being synthesized from a key diol intermediate through late-stage modifications, such as adjusting oxidation states and performing regioselective acylation. beilstein-journals.org This diol itself is planned to be formed via an intramolecular pinacol (B44631) coupling of a wikipedia.orgwikipedia.orgnih.govnih.gov-tetracycle, a reaction designed to forge a critical ring and install a hydroxyl group simultaneously. beilstein-journals.org This tetracyclic precursor is further simplified back to more basic starting materials like cyclohexenone and 3-furaldehyde (B129913). beilstein-journals.org

The execution of a total synthesis relies on the successful preparation of key synthetic intermediates through a series of robust and stereoselective chemical reactions. sapub.orgrsc.org In a synthetic approach toward the tetracyclic core of khayanolide-type limonoids, several key intermediates and reactions are pivotal. beilstein-journals.org

One crucial early intermediate is the α-iodoenone. beilstein-journals.org Its preparation begins with the α-monomethylation of a cyclohexenone derivative. beilstein-journals.org A subsequent diastereoselective aldol (B89426) reaction between this enone and 3-furaldehyde is a critical step to build molecular complexity and set the required stereochemistry. beilstein-journals.org Other key reactions reported in synthetic studies on related complex natural products include the Julia–Kocienski reaction, Yamaguchi esterification, and Takai olefination, highlighting the diverse toolkit required for such endeavors. rsc.org

| Reaction Type | Purpose in Synthesis | Example Starting Materials | Example Product | Reference |

| α-Monomethylation | Introduction of a key methyl group | Cyclohexenone derivative | α-Methylated enone | beilstein-journals.org |

| Diastereoselective Aldol Reaction | Formation of a C-C bond with stereocontrol | α-Methylated enone, 3-Furaldehyde | Hydroxy-functionalized intermediate | beilstein-journals.org |

| Intramolecular Pinacol Coupling | Formation of a key ring system | wikipedia.orgwikipedia.orgnih.govnih.gov-Tetracycle | Diol intermediate | beilstein-journals.org |

| Acylative Kinetic Resolution | Enantioselective separation of alcohols | Benzylic alcohol | Enantiopure intermediate | beilstein-journals.org |

| Nazarov Cyclization | Formation of a five-membered ring | Dienone precursor | Cyclopentenone core | beilstein-journals.org |

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create novel derivatives. wikipedia.org This approach is particularly valuable for complex molecules like khayanosides, where total synthesis is lengthy and challenging. By starting with the naturally produced scaffold, chemists can focus on targeted modifications to explore structure-activity relationships and potentially improve the compound's properties. wikipedia.orgnih.gov

Chemical modification involves altering the structure of a parent molecule to produce new analogs. nih.gov The numerous functional groups on the this compound skeleton, particularly hydroxyl (–OH) groups, provide ample opportunities for chemical derivatization. mdpi.com These modifications are essential for adapting the interfacial properties of natural products and adjusting their hydrophilic-hydrophobic balance. rsc.org Common chemical modifications applicable to polysaccharides and other natural products include sulfation, acetylation, carboxymethylation, and phosphorylation, which can enhance or alter their inherent biological activities. nih.govmdpi.com For instance, piperine (B192125) extracted from black pepper has been chemically transformed into derivatives like piperic acid and piperonal, which showed modified analgesic and anti-inflammatory effects. banglajol.info This demonstrates the potential of chemical modification to generate new lead compounds. banglajol.info

A primary goal of creating derivatives from a natural product is to enhance its therapeutic potential, such as increasing its potency or selectivity against a biological target. nih.gov Semisynthesis allows for the targeted modification of a natural scaffold to improve its characteristics. nih.gov For example, the value of semisynthetic analogues is their ability to retain the complex ring architectures and stereochemistry provided by nature, which often expedites the study of structure-activity relationships. nih.gov

The introduction of new functional groups can confer new or improved functionalities. mdpi.com For example, carbamate (B1207046) derivatives of the natural product verticillin (B84392) were generated through a two-step, one-pot procedure involving acylation and subsequent treatment with amine precursors. nih.gov This versatile approach could theoretically be applied to the hydroxyl groups of khayanosides to generate a library of derivatives. By systematically altering substituents, researchers can probe the interactions of the molecule with its biological target and optimize it for greater efficacy or a better pharmacological profile.

Enabling Technologies in this compound Synthesis

Modern chemical synthesis is increasingly benefiting from "enabling technologies" that improve efficiency, safety, and scalability. umontreal.caunl.pt These technologies are particularly crucial for the synthesis of complex molecules like khayanosides, where traditional batch methods can be inefficient. nih.gov

Key enabling technologies include flow chemistry, high-throughput automation, and machine assistance. nih.govfrontiersin.org

Flow Chemistry : This involves conducting reactions in a continuous stream through tubes or microreactors instead of a flask. frontiersin.org This method offers superior control over reaction parameters like temperature and mixing due to a high surface-area-to-volume ratio, leading to faster, safer, and more reproducible reactions. frontiersin.org It is an ideal platform for scaling up the production of key intermediates in a this compound synthesis. umontreal.ca

High-Throughput Automation : Automated platforms using robotics and software can run thousands of reactions in parallel. frontiersin.org This technology is invaluable for rapidly screening different catalysts, reagents, and reaction conditions to find the optimal pathway for a difficult synthetic step, a common challenge in natural product synthesis. jstar-research.com

Machine Assistance and Computer Control : Integrating computer control and machine assistance can allow a single researcher to manage complex, multi-step synthesis sequences that are telescoped together without intermediate purification. nih.gov This reduces manual labor and allows for more precise control over the entire process. nih.gov

These technologies are transforming the landscape of chemical synthesis, moving it from a craft-based discipline to a more engineered and data-driven science. unl.ptnih.gov For a molecule as complex as this compound, the integration of these tools is essential to develop practical and scalable synthetic routes for both academic research and potential industrial applications. jstar-research.com

Catalytic Methods in Glycoside Synthesis

The stereocontrolled formation of a glycosidic bond is one of the most critical steps in the synthesis of glycosides like this compound. Traditional methods often require extensive use of protecting groups, leading to lengthy and inefficient synthetic sequences. Modern catalytic methods seek to address these limitations by offering high levels of stereo- and regioselectivity with minimal protecting groups.

Transition metal catalysis has emerged as a powerful tool for glycosylation. For instance, palladium-catalyzed cross-coupling reactions have been effectively used to form C-glycosidic bonds, which are isosteres of the more common O-glycosides and offer enhanced metabolic stability. researchgate.net While this compound is an O-glycoside, the principles of using catalysts to control reactivity at the anomeric center are broadly applicable. Gold(I) catalysts have also been employed for the activation of glycosyl donors under nearly neutral conditions, a mildness that is highly desirable when dealing with sensitive substrates like complex limonoid aglycones. researchgate.net

A significant challenge in glycosylation is achieving selectivity for the 1,2-cis linkage, which is often more difficult than the corresponding 1,2-trans linkage that can be formed under neighboring group participation. Recent breakthroughs include the development of catalyst-controlled site-selective glycosylation of unprotected or minimally protected sugars. One such platform utilizes an aminoboronic acid catalyst. nih.gov This catalyst works by forming a network of non-covalent and reversible covalent bonds with both the glycosyl donor (generated in situ as a glycosyl bromide) and the acceptor, bringing them into proximity and facilitating a precise glycosyl transfer. nih.gov The ability to switch catalysts to alter the site of glycosylation highlights the potential of this method for complex targets with multiple hydroxyl groups, a common feature of natural product aglycones. nih.gov

The application of these catalytic methods to a complex molecule like the aglycone of this compound would involve the careful selection of a catalyst system that can differentiate between the various hydroxyl groups on the limonoid core. The development of such a selective catalytic glycosylation would represent a significant step towards a concise and efficient total synthesis.

| Catalyst Type | Glycosyl Donor Example | Key Features | Potential Application for this compound |

|---|---|---|---|

| Gold(I) Complexes (e.g., IPrAuNTf₂) | Glycosyl ortho-alkynylbenzoates (OABz) | Activates donor under mild, nearly neutral conditions; suitable for sensitive substrates. researchgate.net | Glycosylation of the complex limonoid aglycone without degradation. |

| Palladium(II) Complexes (e.g., Pd(CH₃CN)₄(BF₄)₂) | Trichloroacetimidates (TCAI) | Enables greener glycosylation with catalytic promoters, offering new stereocontrol opportunities. umsl.edu | Formation of the glycosidic bond with high stereoselectivity. |

| Aminoboronic Acids | Allyl glycosyl sulfones (generate glycosyl bromides in situ) | Catalyst-controlled site-selectivity with minimally protected donors and acceptors. nih.gov | Selective glycosylation of a specific hydroxyl group on the this compound aglycone. |

Chemoenzymatic Strategies

Chemoenzymatic synthesis, which integrates the precision of enzymatic catalysis with the flexibility of chemical synthesis, has become an increasingly powerful approach for constructing complex natural products. acs.org This strategy is particularly well-suited for synthesizing highly oxygenated and structurally diverse molecules like limonoids and their glycosides. chemrxiv.orgnih.gov Enzymes can achieve levels of regio- and stereoselectivity that are difficult, if not impossible, to replicate with conventional chemical reagents.

A key challenge in the synthesis of limonoids is the selective oxidation of the carbon skeleton. Biocatalytic C-H oxidation, often using cytochrome P450 monooxygenases (P450s), provides an elegant solution. oup.com In the chemoenzymatic synthesis of gedunin (B191287), a related D-ring seco-limonoid, a P450 enzyme was used for the selective hydroxylation at the C3 position of a synthetic intermediate. nih.govnsf.gov This biocatalytic step installed a crucial chemical handle that facilitated subsequent chemical transformations of the A-ring. nih.govnsf.gov This highlights how enzymes can be used to perform late-stage functionalization on complex intermediates, a strategy directly applicable to the synthesis of this compound's aglycone.

The final and crucial step in synthesizing this compound would be the glycosylation of its complex aglycone. Here, glycosyltransferases (GTs) offer unparalleled advantages. These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a uridine (B1682114) diphosphate (B83284) (UDP)-sugar, to an acceptor molecule with high stereo- and regioselectivity, typically without the need for protecting groups. mdpi.comacs.org

Research has demonstrated the successful glycosylation of various terpenoid aglycones using engineered UDP-glycosyltransferases (UGTs). For example, a mutant enzyme, UGT74AC1, was shown to efficiently transfer N-acetylglucosamine (GlcNAc) to a wide range of terpenoids, including protopanaxadiol, glycyrrhetinic acid, and betulinic acid. acs.org While this compound contains a glucose moiety, the principle of using wild-type or engineered GTs for terpenoid glycosylation is well-established. The identification or engineering of a suitable glycosyltransferase that accepts the this compound aglycone would be a critical step in a potential chemoenzymatic synthesis. Such an approach would involve the chemical synthesis of the aglycone followed by an enzymatic glycosylation to furnish the final natural product.

| Enzyme Type | Function | Example Substrate (Related to Limonoids/Terpenoids) | Significance for this compound Synthesis |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Regioselective C-H Oxidation/Hydroxylation | Synthetic limonoid precursor (for Gedunin synthesis) nih.govnsf.gov | Enables selective functionalization of the complex limonoid core to build the aglycone. |

| UDP-Glycosyltransferases (UGTs) | Stereo- and Regioselective Glycosylation | Mogrol, Steviol, Protopanaxadiol, Betulinic Acid acs.org | Provides a method for the highly selective attachment of the glucose unit to the aglycone in a final step. |

| Carboxylesterases | Deprotection (Hydrolysis of esters) | Acylated limonoid intermediates in biosynthesis acs.org | Can be used to remove protecting groups installed during chemical synthesis steps under mild conditions. |

Analytical Methodologies for Khayanoside Quantification and Detection in Research

Development of Robust Analytical Assays for Khayanoside

The development of analytical assays for this compound, a limonoid, requires techniques capable of handling the complexity of natural product extracts. The choice of method depends on the analyte's physicochemical properties, the matrix in which it is being measured, and the specific requirements of the analysis, such as sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of compounds like this compound in complex mixtures. resolian.com Its high sensitivity and selectivity make it ideal for detecting and quantifying low-level analytes in biological matrices. resolian.comchromatographyonline.com The liquid chromatography component separates this compound from other components in the sample, while the mass spectrometer provides mass information for identification and quantification. chromatographyonline.com

For a compound such as this compound, a reversed-phase LC method would typically be employed. The selection of the column (e.g., C18) and mobile phase composition is optimized to achieve good separation from potentially interfering substances. ms-editions.cl The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which offers excellent specificity by monitoring a specific precursor-to-product ion transition. dergipark.org.tr The development of a successful LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, including ionization source settings and collision energies. dergipark.org.tr

Table 1: Representative LC-MS/MS Parameters for Analysis of a Limonoid Glycoside like this compound This table is illustrative and parameters would require specific optimization for this compound.

| Parameter | Condition | Purpose |

| Liquid Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | Creates a gradient to elute compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Controls the speed of the separation. |

| Column Temperature | 40°C | Ensures reproducible retention times. ms-editions.cl |

| Injection Volume | 5 µL | Volume of sample introduced for analysis. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte for MS detection. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. dergipark.org.tr |

| Precursor Ion (Q1) | [M+H]⁺ or [M+Na]⁺ (Hypothetical) | The mass-to-charge ratio of the intact molecule. |

| Product Ion (Q3) | Specific fragment ion (Hypothetical) | A characteristic fragment of the precursor ion for confirmation. |

| Collision Energy | Optimized value (e.g., 20-40 eV) | Energy used to fragment the precursor ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. youtube.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. This typically involves converting polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives.